5-chloro-4-methyl-2-[4-(thiophene-2-carbonyl)piperazin-1-yl]-1,3-benzothiazole
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Overview
Description
5-chloro-4-methyl-2-[4-(thiophene-2-carbonyl)piperazin-1-yl]-1,3-benzothiazole is a complex organic compound that belongs to the class of benzothiazoles Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-4-methyl-2-[4-(thiophene-2-carbonyl)piperazin-1-yl]-1,3-benzothiazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through the condensation of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Introduction of the Chloro and Methyl Groups: The chloro and methyl groups can be introduced via electrophilic aromatic substitution reactions using appropriate reagents such as chlorinating agents and methylating agents.
Attachment of the Thiophene-2-carbonyl-piperazinyl Moiety: This step involves the coupling of the benzothiazole core with thiophene-2-carbonyl-piperazine using coupling reagents like N,N’-carbonyldiimidazole (CDI) or other suitable activating agents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
5-chloro-4-methyl-2-[4-(thiophene-2-carbonyl)piperazin-1-yl]-1,3-benzothiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups within the molecule.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Amines, thiols, alkoxides, and other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may result in the formation of new derivatives with modified functional groups.
Scientific Research Applications
5-chloro-4-methyl-2-[4-(thiophene-2-carbonyl)piperazin-1-yl]-1,3-benzothiazole has a wide range of scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It may serve as a probe or tool compound in biological studies to investigate cellular processes and molecular interactions.
Medicine: The compound has potential therapeutic applications, including as an antimicrobial, anticancer, or anti-inflammatory agent.
Industry: It can be used in the development of new materials, such as polymers and coatings, with specific properties.
Mechanism of Action
The mechanism of action of 5-chloro-4-methyl-2-[4-(thiophene-2-carbonyl)piperazin-1-yl]-1,3-benzothiazole depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of their activity. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity, disruption of protein-protein interactions, and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
5-chloro-2-methylbenzothiazole: Lacks the thiophene-2-carbonyl-piperazinyl moiety, making it less versatile.
4-methyl-2-[4-(thiophene-2-carbonyl)piperazin-1-yl]-1,3-benzothiazole: Similar structure but without the chloro group, which may affect its reactivity and applications.
2-[4-(thiophene-2-carbonyl)piperazin-1-yl]-1,3-benzothiazole: Lacks both the chloro and methyl groups, potentially altering its chemical properties and biological activity.
Uniqueness
The presence of the chloro, methyl, and thiophene-2-carbonyl-piperazinyl moieties in 5-chloro-4-methyl-2-[4-(thiophene-2-carbonyl)piperazin-1-yl]-1,3-benzothiazole makes it a unique compound with distinct chemical and biological properties. These functional groups contribute to its versatility and potential for various applications in research and industry.
Properties
IUPAC Name |
[4-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-thiophen-2-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3OS2/c1-11-12(18)4-5-13-15(11)19-17(24-13)21-8-6-20(7-9-21)16(22)14-3-2-10-23-14/h2-5,10H,6-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPACWCQBJHMNMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1N=C(S2)N3CCN(CC3)C(=O)C4=CC=CS4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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